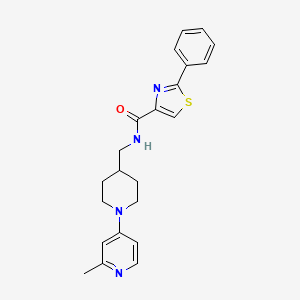

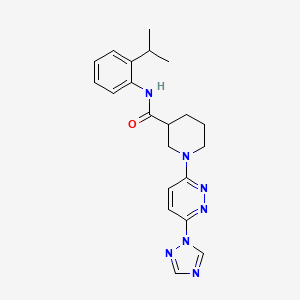

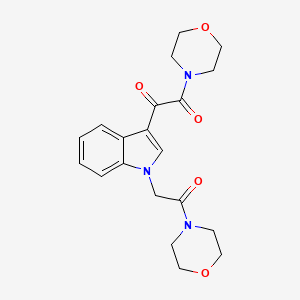

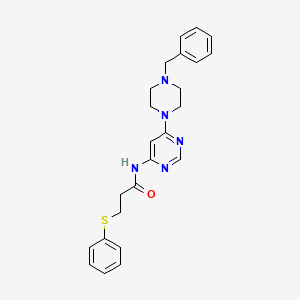

![molecular formula C19H28N6O4 B2524115 8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896312-24-6](/img/structure/B2524115.png)

8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a type of modified nucleoside, which are often used in antisense oligonucleotides (ASOs). ASOs are a promising novel drug modality that aims to address unmet medical needs . They are the most advanced class within the RNA-based therapeutics field .

Synthesis Analysis

Alkylation of adenosine and 2-aminoadenosine was studied in dimethylsulfoxide with application of 1-methanesulfonyloxy-2-methoxyethane as an alkylating agent and t-BuOK, KOH, and NaH as bases under mild heating . Using new reaction conditions, the improved synthesis of 2’-O-MOE-purine derivatives is described .Chemical Reactions Analysis

ASOs require chemical modifications to be sufficiently active in vivo . The first-generation antisense technique was introduced by Eckstein and colleagues in the late 1960s . This group replaced one of the non-bridging oxygen atoms in the phosphate backbone of an oligo with a sulfur atom .Scientific Research Applications

Antiviral Therapeutics

- RNA Interference (RNAi): 2’-O-MOE-purine derivatives have been explored as potential building blocks for RNAi-based therapeutics. Their modified ribose backbone enhances stability and specificity, making them suitable for designing small interfering RNAs (siRNAs) or antisense oligonucleotides targeting viral RNA sequences .

- Antiviral Drug Development: Researchers investigate 2’-O-MOE-purine analogs as antiviral agents. Their ability to selectively bind to viral RNA structures or proteins may inhibit viral replication or translation .

Gene Expression Modulation

- Splice-Switching Oligonucleotides (SSOs): 2’-O-MOE-purine derivatives can be incorporated into SSOs to modulate alternative splicing. By targeting pre-mRNA splice sites, they influence gene expression and protein isoform production .

- mRNA Stabilization: These modified nucleosides enhance mRNA stability, which is crucial for gene therapy and protein replacement strategies .

RNA Vaccines

- Messenger RNA (mRNA) Vaccines: 2’-O-MOE-purine modifications improve the stability and immunogenicity of mRNA vaccines. They enhance translation efficiency and reduce innate immune activation, contributing to the success of vaccines like those against COVID-19 .

Chemical Biology and Structural Studies

- Probing RNA Structures: Researchers use 2’-O-MOE-purine analogs as chemical probes to study RNA folding, interactions, and secondary structures. These derivatives provide valuable insights into RNA function and dynamics .

- X-ray Crystallography and NMR Studies: Incorporating 2’-O-MOE-purine into RNA sequences allows researchers to obtain high-resolution structural information, aiding drug design and understanding RNA-protein interactions .

Pharmacokinetics and Drug Delivery

- Cellular Uptake: These derivatives exhibit efficient cellular uptake, making them promising candidates for targeted drug delivery .

Diagnostic Applications

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been studied for their interaction with adenosine and 2-aminoadenosine .

Mode of Action

It is known that the compound’s morpholino functionality can be used to bind to rna or other therapeutics .

Biochemical Pathways

Similar compounds have been shown to interact with the nucleotide salvage pathway .

Pharmacokinetics

Similar 2’-o-(2-methoxyethyl) modified oligonucleotides have been shown to be resistant to nuclease metabolism in both plasma and tissue .

Result of Action

Similar compounds have been shown to increase rna-binding affinity .

Action Environment

Similar compounds have been shown to maintain favorable pharmacokinetics and tissue distribution properties .

properties

IUPAC Name |

6-(2-methoxyethyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N6O4/c1-13-14(2)25-15-16(20-18(25)23(13)9-10-28-4)21(3)19(27)24(17(15)26)6-5-22-7-11-29-12-8-22/h5-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMGKAVPWNHTCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CCN4CCOCC4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2524034.png)

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2524036.png)

![9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2524051.png)